2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid is a chemical compound that belongs to the family of coumarins, which are known for their diverse biological activities. This compound features a chroman ring structure, which is characteristic of many natural products with pharmacological significance. The compound's structure includes a dimethyl group and an acetic acid moiety, contributing to its potential reactivity and biological properties.
The compound can be classified as a coumarin derivative, specifically due to the presence of the chroman-4-one structure. Coumarins are widely studied for their roles in medicinal chemistry, particularly for their antimicrobial, anti-inflammatory, and anticancer properties. The specific derivative, 2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid, has been synthesized and characterized in various studies aimed at evaluating its biological activities and potential applications in drug development .
The synthesis of 2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid typically involves several key steps:
For instance, one synthetic route described involves treating 4-hydroxycoumarin with acetic anhydride under acidic conditions to yield 2-acetoxy derivatives, which can then be further modified.
The reactivity of 2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid can include:
These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with new properties .
The mechanism of action for compounds like 2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid often involves interaction with biological targets such as enzymes or receptors. For example:
Studies have shown that similar coumarin derivatives exhibit significant antimicrobial and antioxidant activities, suggesting that this compound may share these properties .
Key physical properties of 2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid include:
Chemical properties include its ability to undergo typical organic reactions such as esterification and oxidation due to its functional groups.
The applications of 2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid extend into various fields:
The chroman-4-one nucleus serves as a critical pharmacophore in drug discovery due to its balanced hydrophobicity, conformational rigidity, and hydrogen-bonding capabilities. The scaffold's ketone functionality at C-4 provides a key interaction site for nucleophilic residues in enzyme active sites, while the fused benzene ring enables π-stacking interactions with aromatic amino acids. The 2,2-dimethyl substitution in chromanone derivatives like 2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid (C₁₃H₁₄O₅, MW 250.25) enhances metabolic stability by preventing ring-opening oxidation—a common degradation pathway for unchiralated chromanones [1] [3]. This stability is evidenced by the compound's commercial availability in ≥98% purity for research applications, reflecting its synthetic tractability under standard laboratory conditions [3].
Table 1: Structural Features of Representative Chromanone Derivatives
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |
---|---|---|---|---|
2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid | 135111-48-7 | C₁₃H₁₄O₅ | 250.25 | C-7 acetic acid chain |
2-((5-Hydroxy-2,2-dimethyl-4-oxochroman-7-yl)oxy)acetic acid | 135111-51-2 | C₁₃H₁₄O₆ | 266.25 | C-5 hydroxyl, C-7 acetic acid |
Hydrochloride derivative | 1049731-69-2 | C₁₃H₁₅ClO₅ | 286.71 | C-7 acetic acid, HCl salt |
The C-7 position in chromanones offers a strategic vector for functional group attachment, as it projects away from the core scaffold without inducing significant steric strain. Introducing oxygen-based linkers at this position—such as the acetic acid moiety in 2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid—enhances water solubility through ionization while providing a tether for conjugation with secondary pharmacophores. The hydrochloride salt of this compound (CAS 1049731-69-2, MW 286.71) demonstrates how ionization state modification further optimizes physicochemical properties for biological testing, requiring cold-chain transportation to maintain stability in solution [2]. Computational descriptors for the parent compound reveal a logP of 1.89 and TPSA of 72.83 Ų, indicating balanced lipophilicity and membrane permeability suitable for cellular uptake [3].
Coumarin scaffolds exhibit distinct bioactivity profiles compared to chromanones, primarily due to their planar structure and lactone reactivity. The 7-position in coumarins serves as a critical modification site for enhancing target affinity, as demonstrated by analogues like 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetic acid (CAS 64700-15-8, MW 234.20). This compound's extended conjugation system increases dipole moment and enables stronger charge-transfer interactions with biological targets compared to chromanone derivatives [6]. Such coumarin-acetic acid hybrids exhibit improved spectral properties for fluorescence-based screening assays, leveraging their intrinsic chromophore characteristics for real-time binding assessment.
Table 2: Structural Comparison of Chromanone vs. Coumarin Acetic Acid Derivatives
Parameter | 2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid | 2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)acetic acid | 2-((4,8-Dimethyl-2-oxo-2H-chromen-7-yl)oxy)acetic acid |
---|---|---|---|
Core Structure | Chroman-4-one | Coumarin | Coumarin |
CAS Number | 135111-48-7 | 64700-15-8 | N/A |
Molecular Formula | C₁₃H₁₄O₅ | C₁₂H₁₀O₅ | C₁₃H₁₂O₅ |
Molecular Weight | 250.25 | 234.20 | 248.24 |
Key Features | Non-planar, sp³-hybridized C-2/C-3 | Planar conjugated system | Methyl groups at C-4/C-8 |
SMILES | CC1(C)CC(=O)C2=CC=C(C=C2O1)OCC(O)=O | O=C(O)COC1=CC(O2)=C(C=C1)C(C)=CC2=O | CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)O |
Hybridization strategies bridging chromanone and coumarin systems have yielded compounds with synergistic bioactivities. For instance, 2-((4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy)acetic acid (C₁₃H₁₂O₅, MW 248.24) incorporates alkyl substitutions that mimic the steric effects of 2,2-dimethylchromanone while retaining coumarin's electronic profile. Computational analysis predicts collision cross-sections of 149.3 Ų ([M+H]+) for this methylated coumarin, suggesting enhanced membrane penetration over polar chromanone analogues [7]. These structural hybrids demonstrate how strategic incorporation of chromanone-like features into coumarin scaffolds can optimize ADME properties while retaining target engagement capabilities—a design principle directly applicable to developing 2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid derivatives.
C-7 functionalization represents a pivotal strategy for modulating the electronic and steric properties of chromanone derivatives. The introduction of a carboxymethoxy group at this position—as in 2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid—creates a distal carboxylic acid moiety capable of ionic interactions with basic residues in target proteins. This modification significantly alters physicochemical behavior: while the parent chromanone scaffold exhibits high lipophilicity (predicted logP >3), the C-7 acetic acid derivative displays a moderate experimental logP of 1.89 due to the ionizable carboxyl group (pKa ≈4.5) [3]. This balance enables both membrane permeability and aqueous solubility (≥10 mg/mL in buffered solutions), addressing a common challenge in heterocyclic drug development.
The chain length and terminal functionality at C-7 critically influence target selectivity. Comparative studies with hydroxylated analogues like 2-((5-hydroxy-2,2-dimethyl-4-oxochroman-7-yl)oxy)acetic acid (CAS 135111-51-2, C₁₃H₁₄O₆, MW 266.25) reveal that additional hydrogen-bond donors dramatically increase polar surface area (TPSA >90 Ų), reducing passive diffusion but enhancing affinity for polar enzyme active sites . The C-7 oxygen linker also provides rotational freedom (3 rotatable bonds), allowing the carboxylic acid to adopt multiple conformations during receptor engagement—a property quantified by computational models showing 154.3 Ų predicted collision cross-section for the deprotonated species [3].
Table 3: Impact of C-7 Substituents on Physicochemical Properties
C-7 Modification | logP | TPSA (Ų) | Rotatable Bonds | Hydrogen Bond Acceptors | Hydrogen Bond Donors |
---|---|---|---|---|---|
Unsubstituted | 2.85 | 44.76 | 0 | 2 | 0 |
Acetic acid chain | 1.89 | 72.83 | 3 | 5 | 1 |
Hydroxylated acetic acid | 1.42 | 100.13 | 3 | 6 | 2 |
Electron-withdrawing groups at C-7, such as the acetic acid moiety in 2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid, also reduce the chromanone ring's electron density, potentially decreasing oxidative metabolism at adjacent positions. This effect stabilizes the compound during microsomal incubation studies, as evidenced by its commercial distribution at ambient temperature without special stabilization—unlike more labile coumarin derivatives requiring cold-chain transport [2] [6]. Such structure-metabolism relationships underscore how targeted C-7 modifications simultaneously optimize pharmacodynamic and pharmacokinetic properties in chromanone-based drug candidates.
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: